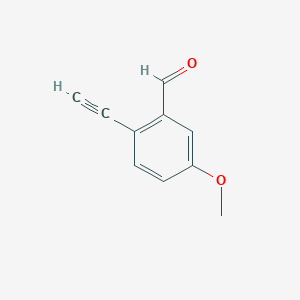
(S)-Methyl-2-ethylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethylprolinate is an organic compound with the molecular formula C8H15NO2 It is a derivative of proline, a naturally occurring amino acid, and is characterized by the presence of a methyl ester group and an ethyl substituent on the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethylprolinate typically involves the esterification of 2-ethylproline with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where 2-ethylproline is reacted with methanol and a strong acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:
2-ethylproline+methanolH2SO4methyl 2-ethylprolinate+water
Industrial Production Methods
In an industrial setting, the production of methyl 2-ethylprolinate may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can reduce the need for corrosive liquid acids and simplify the purification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylprolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 2-ethylprolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modifying peptides and proteins.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a prodrug.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 2-ethylprolinate exerts its effects depends on its specific application. In organic synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, modifying their activity or stability. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl prolinate
- Ethyl prolinate
- Methyl 2-methylprolinate
Comparison
Methyl 2-ethylprolinate is unique due to the presence of both a methyl ester group and an ethyl substituent on the proline ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in asymmetric synthesis and other specialized applications. Compared to its analogs, it offers a different balance of reactivity and selectivity, which can be advantageous in certain chemical and biological processes.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2S)-2-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-8(7(10)11-2)5-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
KIGCOSULHHKUKM-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@]1(CCCN1)C(=O)OC |
Canonical SMILES |
CCC1(CCCN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



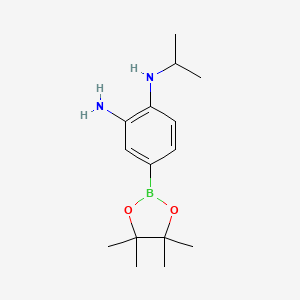
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
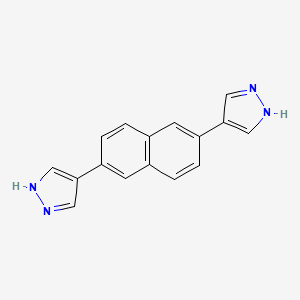
![9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758240.png)

![10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B11758253.png)
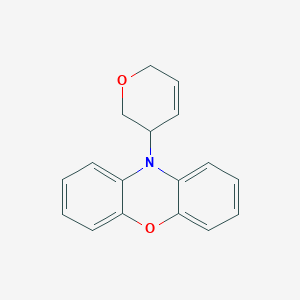
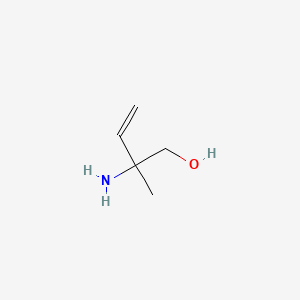
![4-Methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11758275.png)
![6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11758278.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
